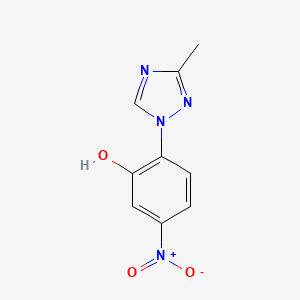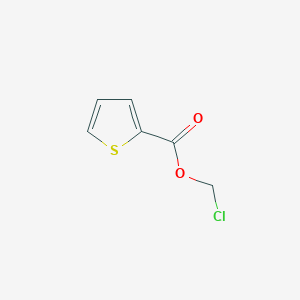
4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the aldehyde group at the 6-position. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions at the chromene core or the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: 4,4-dimethyl-8-(propan-2-yl)-3,4-dihydro-2H-chromene-6-carboxylic acid.
Reduction: 4,4-dimethyl-8-(propan-2-yl)-3,4-dihydro-2H-chromene-6-methanol.
Substitution: Various substituted chromenes depending on the reagents used.
Applications De Recherche Scientifique
4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde depends on its interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors, modulating signaling pathways, or inducing cellular responses. The exact pathways and targets can vary based on the biological context and the specific application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4-dimethyl-8-(propan-2-yl)-3,4-dihydro-2H-1,3-benzoxazin-2-one
- 2,2-diethyl-6-ethynyl-8-isopropyl-4,4-dimethyl chroman
Uniqueness
4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde is unique due to its specific substituents and functional groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in certain applications, such as enhanced stability or specific interactions with biological targets.
Propriétés
Formule moléculaire |
C15H20O2 |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde |
InChI |
InChI=1S/C15H20O2/c1-10(2)12-7-11(9-16)8-13-14(12)17-6-5-15(13,3)4/h7-10H,5-6H2,1-4H3 |
Clé InChI |
FXMXUTCYEHKESR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C2C(=CC(=C1)C=O)C(CCO2)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2-Aminopropyl)phenyl]methanol](/img/structure/B8691912.png)







![2,4,5-Trichlorophenyl 3-phenyl-N-[(phenylmethoxy)carbonyl]-L-alaninate](/img/structure/B8691961.png)


![3-(2-Fluorobenzyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B8692006.png)
